molecular formula C18H23ClN2O2 B6799407 N-[3-(3-chlorophenyl)cyclohexyl]-6-oxopiperidine-3-carboxamide

N-[3-(3-chlorophenyl)cyclohexyl]-6-oxopiperidine-3-carboxamide

Cat. No.: B6799407
M. Wt: 334.8 g/mol
InChI Key: ULGLSYFXSQHVSP-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)cyclohexyl]-6-oxopiperidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a cyclohexyl ring, and a piperidine carboxamide moiety

Properties

IUPAC Name

N-[3-(3-chlorophenyl)cyclohexyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2/c19-15-5-1-3-12(9-15)13-4-2-6-16(10-13)21-18(23)14-7-8-17(22)20-11-14/h1,3,5,9,13-14,16H,2,4,6-8,10-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGLSYFXSQHVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)C2CCC(=O)NC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)cyclohexyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate through a Friedel-Crafts alkylation reaction. This reaction uses cyclohexanone and 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Piperidine Ring Formation: The cyclohexyl intermediate is then subjected to a nucleophilic substitution reaction with piperidine, forming the piperidine ring.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the piperidine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)cyclohexyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[3-(3-chlorophenyl)cyclohexyl]-6-oxopiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(3-chlorophenyl)cyclohexyl]-6-oxopiperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-chlorophenyl)cyclohexyl]-6-oxopiperidine-3-carboxamide: Similar structure with a different position of the chlorine atom.

    N-[3-(3-bromophenyl)cyclohexyl]-6-oxopiperidine-3-carboxamide: Bromine substituted analog.

    N-[3-(3-fluorophenyl)cyclohexyl]-6-oxopiperidine-3-carboxamide: Fluorine substituted analog.

Uniqueness

N-[3-(3-chlorophenyl)cyclohexyl]-6-oxopiperidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and piperidine rings, which confer distinct chemical and biological properties compared to its analogs.

This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

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